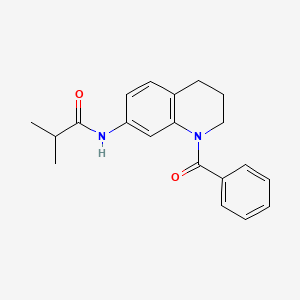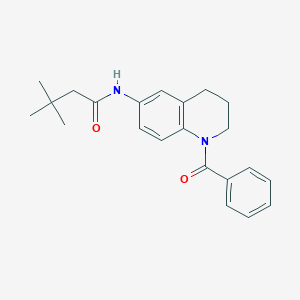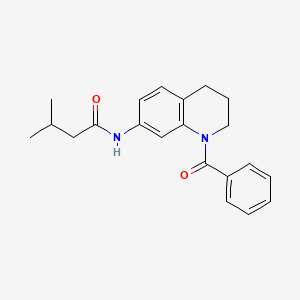
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide, also known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropionamide, is a novel synthetic compound with a wide range of potential applications in the scientific and medical fields. It has a variety of properties that make it an attractive target for research, including its ability to act as a potent inhibitor of certain enzymes and its low toxicity. The compound has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been studied for its potential use in cancer therapy, as well as its ability to act as a neuroprotective agent. It has been found to be an effective inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to reduce the levels of dopamine in the brain.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to act as an inhibitor of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. The compound has also been found to act as a neuroprotective agent, as it has been shown to reduce amyloid-beta levels in the brain. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has been found to have a variety of biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosine kinase and cyclin-dependent kinase. Additionally, the compound has been found to reduce amyloid-beta levels in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease. Furthermore, the compound has been found to reduce the levels of dopamine in the brain, which is thought to be beneficial in the treatment of Parkinson's disease.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is soluble in organic solvents. Additionally, the compound has a low toxicity, making it safe to use in laboratory experiments. However, the compound has some limitations for laboratory experiments. It is not very stable, and its potency can be diminished over time. Additionally, the compound has a low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has a wide range of potential applications in the scientific and medical fields. Further research into the compound could lead to the development of new methods for synthesizing the compound, as well as the discovery of new potential applications for the compound. Additionally, further research into the compound could lead to the discovery of new biochemical and physiological effects of the compound, as well as the development of new methods for utilizing the compound in laboratory experiments. Finally, further research into the compound could lead to the development of new methods for delivering the compound to the body, as well as the discovery of new potential side effects of the compound.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of pyridine. The reaction yields a white crystalline product that is soluble in organic solvents such as dichloromethane and ethyl acetate. Other methods for the synthesis of the compound include the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl methanesulfonate with 2-methylpropionamide in the presence of an aqueous base, such as sodium hydroxide. The product is a white crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-10-15-9-6-12-22(18(15)13-17)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPPQDNLRLVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)

![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide](/img/structure/B6566318.png)

![2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6566338.png)
![N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6566354.png)
![N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6566360.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566362.png)
![methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566370.png)